

# NQK-Q8 Peptide: A Technical Guide to its Sequence, Structure, and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | NQK-Q8 peptide |           |
| Cat. No.:            | B15564634      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The NQK-Q8 peptide, with the amino acid sequence NQKLIANQF, has emerged as a significant immunodominant epitope derived from the spike protein of SARS-CoV-2.[1][2] This peptide is presented by the Human Leukocyte Antigen (HLA) class I molecule, HLA-B15:01, and plays a crucial role in the T-cell mediated immune response to the virus.[1][2] Structural and biophysical studies have elucidated the molecular basis for its stable interaction with HLA-B15:01, providing insights into T-cell cross-reactivity with homologous peptides from seasonal coronaviruses. This technical guide provides a comprehensive overview of the NQK-Q8 peptide, including its sequence, structure, methods for its synthesis and characterization, and its role in cellular immunity.

### **NQK-Q8 Peptide Sequence and Structure**

The **NQK-Q8 peptide** is a nonapeptide with the following amino acid sequence:

Asn - Gln - Lys - Leu - Ile - Ala - Asn - Gln - Phe

The three-dimensional structure of the **NQK-Q8 peptide** in complex with the HLA-B15:01 molecule has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8ELH.[1][3] The peptide binds within the antigen-binding



groove of the HLA-B15:01 molecule, where its side chains make specific contacts that stabilize the complex. This stable presentation is a prerequisite for recognition by specific T-cell receptors (TCRs) on CD8+ T cells. A closely related peptide, NQK-A8 (NQKLIANAF), found in seasonal coronaviruses, also binds to HLA-B\*15:01, and the structural similarity between the two peptide-HLA complexes provides a basis for T-cell cross-reactivity.[2]

### **Quantitative Data**

The stability of the **NQK-Q8 peptide** in complex with HLA-B15:01 has been quantitatively assessed using biophysical techniques such as Differential Scanning Fluorimetry (DSF). The binding affinity of T-cell receptors (TCRs) to the NQK-Q8/HLA-B15:01 complex has been measured using Surface Plasmon Resonance (SPR).

| Parameter                                                         | Value                                                                                                                                                     | Technique                                  | Reference |
|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------|-----------|
| Melting Temperature<br>(Tm) of NQK-Q8/HLA-<br>B15:01 complex      | Not explicitly stated in<br>the provided search<br>results, but DSF plots<br>show a higher thermal<br>stability compared to<br>the NQK-A8 complex.<br>[4] | Differential Scanning<br>Fluorimetry (DSF) | [4]       |
| Binding Affinity (KD) of<br>specific TCRs to<br>NQK-Q8/HLA-B15:01 | Not explicitly stated in<br>the provided search<br>results, but SPR was<br>used to measure the<br>affinity of public TCRs.<br>[2]                         | Surface Plasmon<br>Resonance (SPR)         | [2]       |

# **Experimental Protocols Peptide Synthesis and Purification**

The **NQK-Q8 peptide** can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Solid-Phase Synthesis of NQKLIANQF



- Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
- Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gln, Asn, Ala, Ile, Leu, Lys, Gln, Asn).
- Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide
  from the resin and remove the side-chain protecting groups simultaneously using a cleavage
  cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water,
  triisopropylsilane) to prevent side reactions.
- Precipitation and Lyophilization: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain a dry powder.

Protocol: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
- Chromatography:
  - Column: Use a C18 reverse-phase column.
  - Mobile Phase A: 0.1% TFA in water.



- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-95% B over 30 minutes.
- Detection: Monitor the elution profile at 214 nm and 280 nm.
- Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze
  the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass
  spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified NQK-Q8
  peptide.

### **Biophysical Characterization: Differential Scanning Fluorimetry (DSF)**

DSF is used to determine the thermal stability of the peptide-MHC complex.

Protocol: DSF for NQK-Q8/HLA-B\*15:01 Stability

- Complex Formation: Recombinantly express and purify the HLA-B\*15:01 heavy chain and β2-microglobulin. Refold the heavy chain and β2-microglobulin in the presence of an excess of the NQK-Q8 peptide. Purify the refolded pMHC complex, for example by size-exclusion chromatography.
- Assay Setup:
  - Prepare a reaction mixture containing the purified NQK-Q8/HLA-B\*15:01 complex at a suitable concentration (e.g., 2 μM) in a buffered solution (e.g., PBS, pH 7.4).
  - Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.
- Thermal Denaturation:
  - Use a real-time PCR instrument to heat the samples over a temperature range (e.g., 25 °C to 95 °C) with a defined ramp rate (e.g., 1 °C/min).



- Monitor the fluorescence intensity as a function of temperature.
- Data Analysis: Plot the fluorescence intensity versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm) of the complex.

#### **T-Cell Activation Assay**

T-cell activation assays are performed to assess the immunogenicity of the **NQK-Q8 peptide** by measuring the response of specific CD8+ T cells.

Protocol: In Vitro T-Cell Stimulation and Analysis

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-B\*15:01 positive donors.
- T-Cell Stimulation:
  - Culture the PBMCs in a suitable medium.
  - Stimulate the cells with the **NQK-Q8 peptide** at an appropriate concentration (e.g., 1-10 μg/mL). A negative control (no peptide) and a positive control (e.g., a known immunogenic peptide pool or a mitogen like phytohemagglutinin) should be included.
- Incubation: Incubate the cells for a period sufficient to allow for T-cell activation and proliferation (e.g., 5-7 days).
- Analysis of T-Cell Response (Flow Cytometry):
  - Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and activation markers like CD69 or CD137. Intracellular cytokine staining for interferon-gamma (IFN-y) or tumor necrosis factor-alpha (TNF-α) can also be performed after treatment with a protein transport inhibitor (e.g., Brefeldin A).
  - Data Acquisition: Acquire data on a flow cytometer.
  - Data Analysis: Analyze the percentage of CD8+ T cells that upregulate activation markers or produce cytokines in response to the NQK-Q8 peptide compared to the controls.



# Signaling Pathways and Experimental Workflows HLA Class I Antigen Presentation Pathway

The following diagram illustrates the pathway by which the viral-derived **NQK-Q8 peptide** is processed and presented by an infected cell to a CD8+ T cell.



Click to download full resolution via product page

Caption: HLA Class I antigen presentation pathway for the NQK-Q8 peptide.

### Experimental Workflow: Peptide Synthesis to T-Cell Assay

The following diagram outlines the overall experimental workflow for studying the **NQK-Q8 peptide**.





Click to download full resolution via product page

Caption: Experimental workflow for NQK-Q8 peptide analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. rcsb.org [rcsb.org]
- 2. A common allele of HLA is associated with asymptomatic SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwPDB: pdb 00008elh [wwpdb.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NQK-Q8 Peptide: A Technical Guide to its Sequence, Structure, and Immunological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564634#nqk-q8-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com